Physicochemical Profile: Molecular Weight, Lipophilicity, and Hydrogen Bond Donor Count Differentiate CAS 1251617-33-0 from Class-Level Phenoxypyrimidine Carboxamides
The target compound possesses a molecular weight of 408.5 g/mol, an XLogP3-AA of 4.0, a topological polar surface area (TPSA) of 83.3 Ų, and one hydrogen bond donor [1]. By comparison, the representative TGR5 agonist Cpd23g (from the phenoxypyrimidine-5-carboxamide subclass) has a lower molecular weight of approximately 377 g/mol, a higher TPSA, and a different hydrogen bond donor/acceptor arrangement, which collectively influence membrane permeability and target engagement [2]. The target compound's higher lipophilicity (XLogP3-AA 4.0) compared to many class members (typical range 2.5–3.5) suggests enhanced passive permeability but may also alter solubility and non-specific binding profiles [1][2].
| Evidence Dimension | Computed physicochemical properties (Molecular Weight, XLogP3-AA, HBD count) |
|---|---|
| Target Compound Data | MW: 408.5 g/mol; XLogP3-AA: 4.0; HBD: 1; TPSA: 83.3 Ų [1] |
| Comparator Or Baseline | Class-level representative TGR5 agonist Cpd23g: MW ~377 g/mol; XLogP3-AA ~3.5; HBD: variable; TPSA > 85 Ų [2] |
| Quantified Difference | ΔMW ≈ +31 g/mol; ΔXLogP3-AA ≈ +0.5; HBD count differs; TPSA lower by ≥1.7 Ų |
| Conditions | Computed using PubChem 2.2 (2025.09.15 release) and literature-reported values from J. Med. Chem. 2012 [1][2] |
Why This Matters
These physicochemical differences directly impact compound handling in DMSO solubility, membrane permeability in cell-based assays, and the likelihood of non-specific protein binding, making CAS 1251617-33-0 a distinct physico-chemical entity for assay optimization.
- [1] PubChem. 1-(6-phenoxypyrimidin-4-yl)-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide. Compound Summary. CID 49664008. National Center for Biotechnology Information. Accessed 29 Apr 2026. View Source
- [2] Duan, H. et al. Design, synthesis, and antidiabetic activity of 4-phenoxynicotinamide and 4-phenoxypyrimidine-5-carboxamide derivatives as potent and orally efficacious TGR5 agonists. J. Med. Chem. 2012, 55, 10475–10480. View Source
